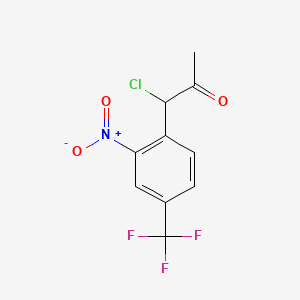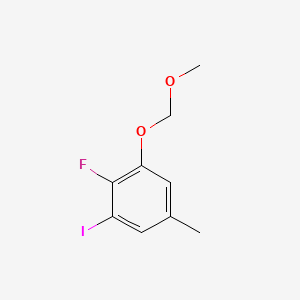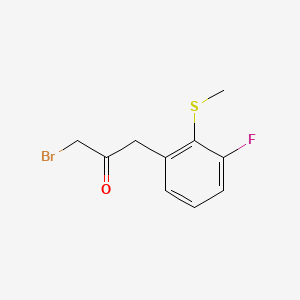
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFOS This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(3-fluoro-2-(methylthio)phenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Products like 3-(3-fluoro-2-(methylthio)phenyl)propan-2-amine, 3-(3-fluoro-2-(methylthio)phenyl)propan-2-thiol, or 3-(3-fluoro-2-(methylthio)phenyl)propan-2-ol.
Oxidation: Products like 1-Bromo-3-(3-fluoro-2-(methylsulfinyl)phenyl)propan-2-one or 1-Bromo-3-(3-fluoro-2-(methylsulfonyl)phenyl)propan-2-one.
Reduction: Products like 1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-ol.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon center. In oxidation reactions, the methylthio group undergoes transformation to sulfoxide or sulfone, altering the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-Bromo-3-(3-fluoro-2-(methylsulfinyl)phenyl)propan-2-one: Contains a sulfoxide group instead of a methylthio group.
1-Bromo-3-(3-fluoro-2-(methylsulfonyl)phenyl)propan-2-one: Contains a sulfone group instead of a methylthio group.
Uniqueness
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both bromine and fluorine atoms, along with the methylthio group, allows for diverse chemical transformations and the synthesis of novel compounds with tailored properties.
Propiedades
Fórmula molecular |
C10H10BrFOS |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
1-bromo-3-(3-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrFOS/c1-14-10-7(5-8(13)6-11)3-2-4-9(10)12/h2-4H,5-6H2,1H3 |
Clave InChI |
CSECTJPEMNEODJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=C1F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



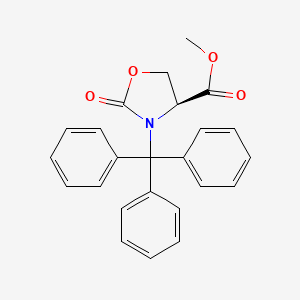
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
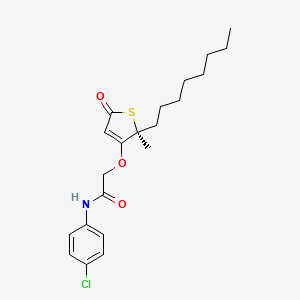
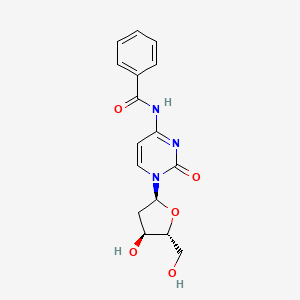
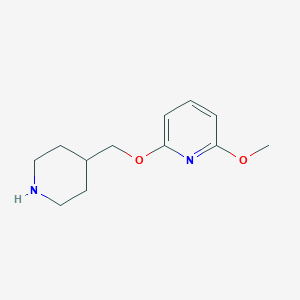
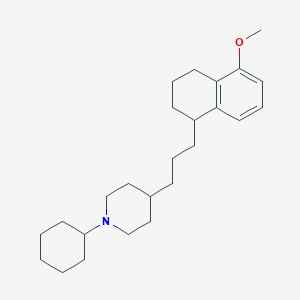
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
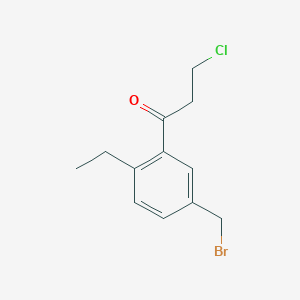
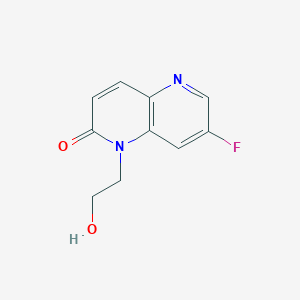
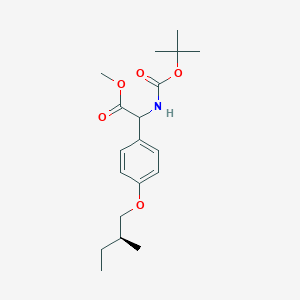
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
